molecular formula C12H20ClN5O B12217177 N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12217177
M. Wt: 285.77 g/mol
InChI Key: LYCZYTKQJBPOSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride is a compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes an ethyl and methyl substitution on the pyrazole ring, as well as a methoxy and methyl group on another pyrazole ring. The hydrochloride form indicates that it is a salt, which often enhances the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the substituents. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common for monitoring the synthesis and verifying the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N,4-dimethyl-3,5-dinitrobenzamide
  • N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide

Uniqueness

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H20ClN5O

Molecular Weight

285.77 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H19N5O.ClH/c1-5-17-7-10(9(2)14-17)6-13-11-8-16(3)15-12(11)18-4;/h7-8,13H,5-6H2,1-4H3;1H

InChI Key

LYCZYTKQJBPOSX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNC2=CN(N=C2OC)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.